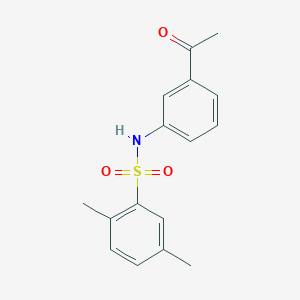![molecular formula C23H21N3O4S2 B492810 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 690643-93-7](/img/structure/B492810.png)
4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C23H21N3O4S2 and its molecular weight is 467.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The derivative compounds of benzothiazole and benzamide have been extensively studied for their anticancer activities. For instance, indapamide derivatives have demonstrated significant pro-apoptotic activity against melanoma cancer cell lines, showing potential as anticancer agents (Yılmaz et al., 2015). Additionally, compounds with 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides structure were identified as novel PI3K inhibitors with anticancer properties, highlighting their potential in cancer therapy (Shao et al., 2014).
Antimicrobial and Antibacterial Properties
Various benzothiazole derivatives have been explored for their antimicrobial and antibacterial properties. Research on pyridine derivatives has shown considerable antibacterial activity, emphasizing the potential of benzothiazole-based compounds in treating bacterial infections (Patel & Agravat, 2009). Furthermore, studies on 4-hydroxy-chromen-2-one derivatives have reported high levels of bacteriostatic and bactericidal activity, suggesting their use in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Mechanism of Action
Target of Action
The primary target of this compound is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the removal of O-GlcNAc from serine and threonine residues in proteins, a process that is important in protein function.
Mode of Action
It is known to inhibit the activity of oga, thereby affecting the o-glcnacylation process . This could potentially lead to alterations in the function of proteins that are targets of O-GlcNAcylation.
Biochemical Pathways
By inhibiting OGA, this compound affects the O-GlcNAcylation process. O-GlcNAcylation is a form of protein modification that plays a role in various cellular processes, including signal transduction, protein degradation, and gene expression. Therefore, the inhibition of OGA can have wide-ranging effects on cellular function .
Result of Action
The inhibition of OGA by this compound can lead to an increase in the levels of O-GlcNAcylated proteins. This can have various effects on cellular function, depending on the specific proteins that are affected .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence the compound’s efficacy, for example, by competing for binding sites or by affecting the compound’s absorption and distribution .
properties
IUPAC Name |
4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-15-25-21-12-18(10-11-22(21)31-15)26-23(27)17-8-6-16(7-9-17)14-24-32(28,29)20-5-3-4-19(13-20)30-2/h3-13,24H,14H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRDBLMYHTUHBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B492729.png)
![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B492731.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B492734.png)


![N-[3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide](/img/structure/B492738.png)
![4-fluoro-N-(3-{[4-(2-furoyl)-1-piperazinyl]methyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)benzamide](/img/structure/B492740.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B492741.png)
![N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide](/img/structure/B492743.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B492744.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B492745.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492748.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B492749.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B492750.png)